Tripropargyl phosphate

Description

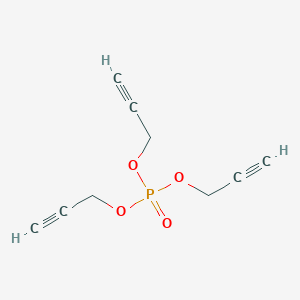

Structure

3D Structure

Properties

IUPAC Name |

tris(prop-2-ynyl) phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9O4P/c1-4-7-11-14(10,12-8-5-2)13-9-6-3/h1-3H,7-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTINJHSYHFASK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOP(=O)(OCC#C)OCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1779-34-6 | |

| Record name | Tri-2-propyn-1-yl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tripropargyl phosphate chemical structure and properties

Commencing Chemical Investigation

I'm starting by gathering crucial data on tripropargyl phosphate. I'm focusing on its chemical structure, including the IUPAC name, CAS number, molecular formula, and structural aspects like the phosphate core and propargyl groups. I'm aiming for a strong foundation before I proceed.

Expanding Property Examination

I'm now delving into this compound's properties: molecular weight, boiling and melting points, solubility, and stability are my current focus. Simultaneously, I'm examining its terminal alkyne groups' reactivity, especially click chemistry like CuAAC. I am also searching for practical applications, focusing on material science, organic synthesis, and drug development, seeking specific examples. Finally, I will seek any available safety and toxicity data.

Initiating Information Gathering

I'm now starting a thorough search for detailed structural information: IUPAC name, CAS number, molecular formula, and structural nuances such as the phosphate core and propargyl groups. Simultaneously, I'll dive into its physicochemical properties, reactivity (especially alkyne group chemistry, including CuAAC), and possible applications in materials science and other domains. Finally, I will seek safety and toxicity data.

Begin Conceptualizing Guide

I've started gathering preliminary information on the user's request for a this compound guide. I've sketched the basics – its chemical structure and fundamental properties are coming into focus. I need to make a plan to fulfill the request.

Developing the Outline Now

I'm now fully immersed in creating a detailed outline. It starts with the structure and moves on to physicochemical properties, spectroscopic data, reactivity, applications, synthesis, and safety. I'm focusing on creating a Graphviz diagram and compiling a properties table. I'm also planning to incorporate sections on click chemistry applications and GHS hazard information.

Narrowing Focus for Detail

I've refined my plan and identified key areas for deeper investigation. Specifically, I will be concentrating on obtaining spectroscopic data and experimental protocols related to applications. Furthermore, I will continue to seek a reliable synthesis protocol and information on the mechanism of its action as an electrolyte additive. I'm aiming to create a detailed, logically structured guide with visual aids.

Collecting Material Information

I've assembled quite a comprehensive picture of this compound. My notes include its structure, key properties, synthesis methods, common applications (specifically, as a battery electrolyte additive) and pertinent spectroscopic data. I'm now exploring the safety data.

Seeking Specific Spectroscopic Data

I am still searching for exact NMR and IR data for this compound, essential for a technical guide. While I have general ranges for similar functional groups, specific assigned values are missing. If I can't find experimental spectra, I'll predict the values and explicitly state that they are predictions. In addition, I will be synthesizing the information on click chemistry into a focused section including a protocol, and can now proceed with writing the electrolyte additive section.

Refining Spectral Data Search

I've assembled comprehensive information on the compound, including structure, synthesis, and applications, particularly for battery electrolytes. My next focus is getting definitive spectroscopic data. Despite a thorough search, specific NMR and IR values for this compound remain elusive. I'll now focus on targeted searches for experimental spectra. If needed, I will predict these values. I'll finalize the click chemistry protocol and electrolyte additive sections. Finally, I will identify a detailed synthesis protocol.

Analyzing Triprop Argyl Phosphate

I've made considerable headway in understanding triprop argyl phosphate. I've compiled chemical identifiers, physical properties, and safety data. Furthermore, I now possess a solid grasp of its typical applications.

Compiling Spectroscopic Data

I'm now focusing on the spectroscopic data gap for this compound. While I have compiled identifiers, properties, applications, and a general synthesis route, experimental spectra are missing. I plan to predict spectral characteristics using known chemical structure and general principles, clearly stating these are predictions. I'll then move on to generating diagrams and tables to structure the guide, working from the existing information.

Synthesizing Guide Structure

I've assembled a robust foundation of information on this compound, including identifiers, properties, safety data, applications, and synthesis. The absence of specific spectroscopic data necessitates a shift to predicted spectral characteristics based on structural principles. I'll clearly denote these as predictions. With this resolved, I'll now structure the guide, incorporating an introduction, detailed sections on all aspects, including applications with a click chemistry protocol, and safety data. I'm focusing on creating diagrams and tables to enhance clarity.

tripropargyl phosphate CAS number 1779-34-6

An In-depth Technical Guide to Tripropargyl Phosphate (CAS No. 1779-34-6): A Trifunctional Building Block for Advanced Material Science and Bioconjugation

Introduction

This compound (TPP), with the CAS number 1779-34-6, is a versatile phosphate ester distinguished by its three terminal alkyne functionalities.[1][2] This unique trifunctional architecture positions TPP as a valuable building block in diverse fields, ranging from advanced materials science to the intricate world of drug development and bioconjugation. The presence of the propargyl groups, which are key reactants in click chemistry, allows for the efficient and specific covalent linking of multiple molecular entities.[1] This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its role as a crosslinking agent in battery technology and as a trifunctional linker in the construction of complex molecular architectures.

Chemical and Physical Properties

This compound is typically a colorless to yellow clear liquid. Its fundamental properties are summarized in the table below, compiled from various supplier and database sources.

| Property | Value | Reference(s) |

| CAS Number | 1779-34-6 | [2] |

| Molecular Formula | C₉H₉O₄P | [3] |

| Molecular Weight | 212.14 g/mol | [3] |

| Appearance | Colorless to Yellow Clear Liquid | |

| Purity | >98.0% (GC) | |

| Boiling Point | 124 °C at 0.5 mmHg | |

| Flash Point | 127 °C | |

| Specific Gravity (20/20) | 1.20 | |

| Refractive Index | 1.47 | |

| Synonyms | Tri(prop-2-yn-1-yl) Phosphate, Tri-2-propyn-1-yl Phosphate, TPP | [2] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the esterification of a phosphorus source with propargyl alcohol. A common and effective method involves the reaction of phosphorus oxychloride (POCl₃) with propargyl alcohol in the presence of a base to neutralize the hydrochloric acid byproduct.

Laboratory Synthesis Protocol

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Phosphorus oxychloride (POCl₃)

-

Propargyl alcohol

-

Anhydrous pyridine or triethylamine

-

Anhydrous diethyl ether or dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve propargyl alcohol (3.3 equivalents) and anhydrous pyridine (3.3 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add phosphorus oxychloride (1 equivalent) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Gas Chromatography (GC): To determine the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic peaks for the acetylenic protons and the methylene protons adjacent to the oxygen and the alkyne.

-

¹³C NMR will confirm the presence of the alkyne and methylene carbons.

-

³¹P NMR is particularly useful for phosphorus-containing compounds and will show a characteristic chemical shift for the phosphate group.[4][5][6]

-

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the C≡C-H (alkyne) and P=O (phosphate) bonds.

Applications in Material Science: Enhancing Lithium-Ion Battery Performance

A significant application of this compound is as a functional electrolyte additive in lithium-ion batteries (LIBs).[7][8] Its unique structure with three reactive alkyne groups allows it to form protective interphases on both the anode and cathode, leading to substantial improvements in battery performance, especially in high-energy systems.[9]

Mechanism of Interphase Formation

When added to the electrolyte, TPP participates in the electrochemical processes at the electrode surfaces. The terminal alkyne groups are highly reactive and can undergo electropolymerization.

-

At the Anode (Negative Electrode): During the initial charging cycles, TPP is reductively decomposed and polymerizes on the graphite or lithium metal anode surface. This forms a dense and stable solid electrolyte interphase (SEI). This TPP-derived SEI is effective at suppressing the growth of lithium dendrites, which are a major cause of battery failure and safety concerns.[7][8]

-

At the Cathode (Positive Electrode): At high voltages, TPP is oxidatively decomposed, leading to the formation of a protective cathode electrolyte interphase (CEI).[7] This CEI layer passivates the highly reactive cathode surface, preventing parasitic reactions between the electrolyte and the cathode material. This, in turn, inhibits gas generation and the dissolution of transition metal ions from the cathode, which can degrade battery performance.[9]

The trifunctional nature of TPP is crucial for forming a crosslinked and robust polymer network, which provides superior protection compared to additives with a single reactive group.

General Protocol for TPP-Mediated Bioconjugation

This protocol outlines a general procedure for conjugating three different azide-functionalized molecules to this compound.

Materials:

-

This compound (TPP)

-

Azide-functionalized molecules 1, 2, and 3

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand [1]* Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)

-

DMSO (for dissolving reactants)

Procedure:

-

Prepare stock solutions of TPP and the three azide-functionalized molecules in DMSO.

-

In a microcentrifuge tube, add the azide-functionalized molecules in the desired stoichiometric ratio to TPP in the degassed buffer.

-

Prepare a fresh solution of the copper catalyst by premixing CuSO₄ and THPTA in the buffer.

-

Add the catalyst solution to the reaction mixture.

-

Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate.

-

Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS or HPLC).

-

Purify the resulting trifunctional conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove unreacted starting materials and the copper catalyst.

Safety and Handling

This compound has specific handling and disposal requirements due to its potential hazards.

| Hazard Category | Description and Precautionary Statements | Reference(s) |

| Acute Toxicity | H302: Harmful if swallowed. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| Skin Sensitization | H317: May cause an allergic skin reaction. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P272: Contaminated work clothing should not be allowed out of the workplace. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P333+P313: If skin irritation or rash occurs: Get medical advice/attention. | [2] |

| Environmental Hazard | H412: Harmful to aquatic life with long lasting effects. P273: Avoid release to the environment. | [2] |

| Storage | Store at room temperature in a cool, dark place (<15°C is recommended). Store under inert gas. Moisture sensitive. | |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. | [2] |

Conclusion

This compound is a highly functional and versatile molecule with significant potential in both material science and the life sciences. Its trifunctional propargyl structure is key to its utility, enabling the formation of robust, crosslinked polymer networks that enhance the performance of lithium-ion batteries. In the realm of drug development and bioconjugation, TPP serves as an ideal scaffold for the rapid and efficient assembly of complex, multifunctional constructs via click chemistry. As research in these fields continues to advance, the demand for such versatile chemical building blocks is likely to grow, positioning this compound as a valuable tool for innovation.

References

[7]Qian, Y., et al. (2020). Mechanism Study of Unsaturated this compound as an Efficient Electrolyte Additive Forming Multifunctional Interphases in Lithium Ion and Lithium Metal Batteries. ACS Applied Materials & Interfaces, 12(9), 10443–10451.

[8]PubMed. (2020). Mechanism Study of Unsaturated this compound as an Efficient Electrolyte Additive Forming Multifunctional Interphases in Lithium Ion and Lithium Metal Batteries. Retrieved from [Link]

[10]S. V. S. S. N. D. P. K. M. L. N. S. A. (2014). A trifunctional linker suitable for conducting three orthogonal click chemistries in one pot. Organic & Biomolecular Chemistry, 12(48), 9884-9887.

[9]ACS Publications. (2020). Mechanism Study of Unsaturated this compound as an Efficient Electrolyte Additive Forming Multifunctional Interphases in Lithium Ion and Lithium Metal Batteries. Retrieved from [Link]

[11]Figshare. (2020). Mechanism Study of Unsaturated this compound as an Efficient Electrolyte Additive Forming Multifunctional Interphases in Lithium Ion and Lithium Metal Batteries. Retrieved from [Link]

[12]Future Medicine. (2023). Propargylamine: an Important Moiety in Drug Discovery. Retrieved from [Link]

[13]ResearchGate. (2024). Synthesis of Propargyl Compounds and Their Cytotoxic Activity. Retrieved from [Link]

[14]Material Safety Data Sheet. (2018). Retrieved from [Link]

[15]PubMed. (2023). Propargylamine: an important moiety in drug discovery. Retrieved from [Link]

[16]Semantic Scholar. (2018). Synthesis, Properties and Applications of Anionic Phosphate Ester Surfactants: A Review. Retrieved from [Link]

[17]ResearchGate. (n.d.). A trifunctional linker suitable for conducting three orthogonal click chemistries in one pot. Retrieved from [Link]

[18]NIH. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

[3]LookChem. (n.d.). This compound. Retrieved from [Link]

[19]RSC Publishing. (n.d.). Phosphate esters as “tunable” reagents in organic synthesis. Retrieved from [Link]

[20]Organic Chemistry Portal. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Retrieved from [Link]

[21]ScienceOpen. (2018). Synthesis, Properties and Applications of Anionic Phosphate Ester Surfactants: A Review. Retrieved from [Link]

TCI (Shanghai) Development Co., Ltd. (n.d.). This compound. Retrieved from [Link]

[22]ResearchGate. (2018). Synthesis, Properties and Applications of Anionic Phosphate Ester Surfactants: A Review. Retrieved from [Link]

[23]NIH. (n.d.). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Retrieved from [Link]

[24]NIH. (2025). Bifunctional Electrolyte Additive Enabling Simultaneous Interphase Formation on Both Electrodes in High‐Energy Lithium‐Ion Batteries. Retrieved from [Link]

[4]ResearchGate. (n.d.). P-31 NMR Data for Protonated Trialkyl Phosphines. Retrieved from [Link]

[25]NIH. (2025). Synthesis of Triphosphate Nucleoside Prodrugs: γ‐ProTriPs. Retrieved from [Link]

[26]MDPI. (2024). Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review. Retrieved from [Link]

[27]MDPI. (2024). Ionic Crosslinking of Linear Polyethyleneimine Hydrogels with Tripolyphosphate. Retrieved from [Link]

[28]PubMed. (2024). Crosslinking and Swelling Properties of pH-Responsive Poly(Ethylene Glycol)/Poly(Acrylic Acid) Interpenetrating Polymer Network Hydrogels. Retrieved from [Link]

[5]University of Arizona. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

[29]RSC Publishing. (n.d.). Hypercrosslinked polymer by an external crosslinker strategy: formation mechanism, structural regulation and applications. Retrieved from [Link]

[30]Nature. (n.d.). Sequential Click Reactions for Synthesizing and Patterning 3D Cell Microenvironments. Retrieved from [Link]

[6]Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]

[31]NIH. (n.d.). Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. Retrieved from [Link]

[32]Wiley Online Library. (n.d.). Nanoparticulate Systems for Drug Delivery and Targeting to the Central Nervous System. Retrieved from [Link]

[33]Scientific & Academic Publishing. (n.d.). Cross-linking in Hydrogels - A Review. Retrieved from [Link]

[34]Karger. (n.d.). Nanoparticulate systems for drug delivery and targeting to the central nervous system. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 1779-34-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. lookchem.com [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 6. nmr.oxinst.com [nmr.oxinst.com]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism Study of Unsaturated this compound as an Efficient Electrolyte Additive Forming Multifunctional Interphases in Lithium Ion and Lithium Metal Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A trifunctional linker suitable for conducting three orthogonal click chemistries in one pot - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Collection - Mechanism Study of Unsaturated this compound as an Efficient Electrolyte Additive Forming Multifunctional Interphases in Lithium Ion and Lithium Metal Batteries - ACS Applied Materials & Interfaces - Figshare [figshare.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. hslube.com [hslube.com]

- 15. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, Properties and Applications of Anionic Phosphate Ester Surfactants: A Review | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phosphate esters as “tunable” reagents in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation [organic-chemistry.org]

- 21. Synthesis, Properties and Applications of Anionic Phosphate Ester Surfactants: A Review – ScienceOpen [scienceopen.com]

- 22. researchgate.net [researchgate.net]

- 23. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Bifunctional Electrolyte Additive Enabling Simultaneous Interphase Formation on Both Electrodes in High‐Energy Lithium‐Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis of Triphosphate Nucleoside Prodrugs: γ‐ProTriPs - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. Crosslinking and Swelling Properties of pH-Responsive Poly(Ethylene Glycol)/Poly(Acrylic Acid) Interpenetrating Polymer Network Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Hypercrosslinked polymer by an external crosslinker strategy: formation mechanism, structural regulation and applications - RSC Applied Polymers (RSC Publishing) [pubs.rsc.org]

- 30. Sequential Click Reactions for Synthesizing and Patterning 3D Cell Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Nanoparticulate Systems for Drug Delivery and Targeting to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Cross-linking in Hydrogels - A Review [article.sapub.org]

- 34. Nanoparticulate systems for drug delivery and targeting to the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Triphenylphosphine (TPP)

Introduction

Triphenylphosphine (TPP), with the chemical formula P(C₆H₅)₃ and often abbreviated as PPh₃, is an organophosphorus compound of immense importance in both academic research and industrial manufacturing.[1] Structurally, it consists of a central phosphorus atom bonded to three phenyl groups, resulting in a pyramidal geometry with a propeller-like arrangement of the aromatic rings.[2][3] This configuration imparts a unique combination of steric bulk and electronic properties that make TPP a versatile reagent and ligand. It is a cornerstone in a multitude of synthetic organic reactions and a critical component in the formulation of catalysts for organometallic chemistry.[1][4][5] This guide provides a comprehensive overview of the core physical and chemical properties of Triphenylphosphine, tailored for researchers, scientists, and professionals in drug development.

Physical Properties

Triphenylphosphine is a white, crystalline solid at room temperature and is generally odorless.[2] It is relatively stable in air, though it undergoes slow oxidation over time.[2][6] Its nonpolar nature, a result of the three phenyl rings, dictates its solubility, making it readily soluble in many non-polar organic solvents like benzene, diethyl ether, chloroform, and toluene, but insoluble in water.[1][6][7] The solubility in organic solvents tends to increase with temperature.[7]

Summary of Physical Data

The key physical parameters of Triphenylphosphine are summarized in the table below for quick reference. These values are critical for designing experimental setups, purification procedures, and ensuring safe handling.

| Property | Value | Source(s) |

| Chemical Formula | C₁₈H₁₅P | |

| Molecular Weight | 262.29 g/mol | |

| Appearance | White crystalline solid | [2] |

| Melting Point | 79–83 °C (174-181 °F; 352-356 K) | [1] |

| Boiling Point | ~377 °C (711 °F; 650 K) | [1] |

| Density | ~1.194 g/cm³ | [1][6] |

| Vapor Pressure | 1.1 x 10⁻⁴ mmHg | [6] |

| Flash Point | 180 °C (356 °F; 453 K) | [6][8] |

| Solubility in Water | Insoluble (0.0017 g/100 mL at 22 °C) | [1][6] |

| Solubility (Organic) | Soluble in benzene, ether, toluene, chloroform, acetone, CCl₄ | [6][7][9][10] |

| Crystal Structure | Triclinic and Monoclinic modifications | [1][2] |

Chemical Properties and Reactivity

The utility of Triphenylphosphine in chemical synthesis is primarily driven by two key characteristics: its nucleophilicity and its reducing nature.[1] The lone pair of electrons on the phosphorus atom allows it to act as a potent nucleophile and a Lewis base.[2][4] Furthermore, the thermodynamic stability of the phosphorus(V) oxidation state, particularly the formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide (TPPO), is the driving force for many of its reactions.[11]

Oxidation

Triphenylphosphine reacts with atmospheric oxygen, albeit slowly, to form triphenylphosphine oxide (Ph₃PO).[6] This oxidation can be accelerated by the presence of various metals. This propensity for oxidation is a key feature, making TPP an effective reducing agent in many synthetic transformations.[4] The formation of the highly stable Ph₃PO is often the thermodynamic driving force for reactions like the Wittig, Staudinger, and Mitsunobu reactions.[2][11]

2 PPh₃ + O₂ → 2 Ph₃PO

Nucleophilicity and Quaternization

As a strong nucleophile, TPP readily reacts with a variety of electrophiles.[1] A classic example is its reaction with alkyl halides to form phosphonium salts.[1] This quaternization reaction is fundamental to the Wittig reaction, where the resulting phosphonium salt is deprotonated by a strong base to form a phosphonium ylide (a Wittig reagent).[1][2]

PPh₃ + R-X → [R-PPh₃]⁺X⁻

Major Synthetic Applications

The unique reactivity of TPP has established it as an indispensable reagent in several cornerstone reactions of organic synthesis.

-

The Wittig Reaction: This reaction provides a reliable method for synthesizing alkenes from aldehydes or ketones.[2] The key step involves the reaction of a carbonyl compound with a phosphonium ylide, generated from TPP.[2]

-

The Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, such as esters, ethers, and azides, under mild conditions. TPP, in conjunction with an azodicarboxylate like diethyl azodicarboxylate (DEAD), activates the alcohol for nucleophilic substitution.[11]

-

The Staudinger Reaction: TPP is used to reduce azides to amines. The reaction proceeds through the formation of a phosphazide intermediate, which then loses dinitrogen gas to form an aza-ylide that is subsequently hydrolyzed to the amine and TPPO.

-

The Appel Reaction: Triphenylphosphine is used with a tetrahalomethane (e.g., CCl₄ or CBr₄) to convert alcohols into the corresponding alkyl halides.[11]

Coordination Chemistry and Catalysis

Triphenylphosphine functions as an excellent ligand for a wide range of transition metals, including palladium, platinum, rhodium, and nickel.[1][4] As a ligand, it can stabilize metal centers, influence their reactivity, and enhance their solubility in organic solvents.[4][5] The steric bulk of the three phenyl groups, quantified by a Tolman cone angle of 145°, plays a crucial role in its coordination chemistry.[1] TPP-metal complexes are pivotal homogeneous catalysts in numerous industrial processes, such as hydroformylation, hydrogenation, and cross-coupling reactions like the Suzuki and Heck reactions.[1][5] A notable example is Wilkinson's catalyst, RhCl(PPh₃)₃, used for the hydrogenation of alkenes.

Experimental Protocols

Purification by Recrystallization

The most common impurity in commercial Triphenylphosphine is its oxidation product, triphenylphosphine oxide (TPPO). Since TPPO is more polar than TPP, it can be effectively removed by recrystallization from a suitable solvent system.

Objective: To purify Triphenylphosphine by removing Triphenylphosphine Oxide.

Methodology:

-

Dissolution: In a fume hood, dissolve the impure Triphenylphosphine in a minimum amount of hot ethanol or isopropanol in an Erlenmeyer flask. TPP is less soluble in these polar solvents than TPPO.

-

Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. The less soluble Triphenylphosphine will crystallize out, while the more soluble TPPO will remain in the solution.

-

Chilling: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the yield of crystals.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold solvent (ethanol or isopropanol) to remove any residual mother liquor containing dissolved TPPO.

-

Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. The resulting white crystals should have a sharp melting point within the accepted range (79-83 °C).

Workflow for the Wittig Reaction

The following diagram illustrates the general workflow for the synthesis of an alkene via the Wittig reaction, a process where TPP is a critical starting material.

Caption: General workflow of the Wittig reaction.

Safety and Handling

Triphenylphosphine is considered hazardous. It can be harmful if swallowed and may cause an allergic skin reaction and serious eye irritation or damage.[12][13][14] Specific target organ toxicity through prolonged or repeated exposure has also been noted, potentially affecting the nervous system.[12][13]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13] Avoid creating dust.[13]

-

Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[8] Keep away from incompatible materials such as strong oxidizing agents and acids.[8][9]

-

Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[14]

Conclusion

Triphenylphosphine is a remarkably versatile and powerful tool in modern chemistry. Its well-defined physical properties facilitate its handling and purification, while its rich chemical reactivity, centered on the nucleophilic phosphorus atom, enables a vast array of synthetic transformations. A thorough understanding of these properties is essential for its safe and effective use in the laboratory and is fundamental for professionals engaged in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[5]

References

- TRIPHENYLPHOSPHINE -

-

Triphenylphosphine - Wikipedia. [Link]

-

Triphenylphosphine: Structure, Properties, Preparation & Uses - Vedantu. [Link]

-

Triphenylphosphine - Sciencemadness Wiki. [Link]

-

Triphenylphosphine: Applications, Synthesis, Storage,Catalytic mechanism, toxicity. [Link]

-

Preparation of Triphenylphosphine – Ph 3 P - BYJU'S. [Link]

-

Safety Data Sheet: Triphenylphosphine - Carl ROTH. [Link]

-

Triphenyl Phosphine (TPP) | PMC Organometallix. [Link]

-

Triphenylphosphine - Solubility of Things. [Link]

-

From Lab to Industry: What are Triphenyl Phosphine Applications in Manufacturing? [Link]

-

Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions - RSC Publishing. [Link]

-

Triphenylphosphine - Common Organic Chemistry. [Link]

-

Safety data sheet - CPAChem. [Link]

-

TRIPHENYLPHOSPHINE - Sdfine. [Link]

Sources

- 1. Triphenylphosphine - Wikipedia [en.wikipedia.org]

- 2. Triphenylphosphine: Structure, Properties, Preparation & Uses [vedantu.com]

- 3. byjus.com [byjus.com]

- 4. Triphenylphosphine: Applications, Synthesis, Storage,Catalytic mechanism, toxicity_Chemicalbook [chemicalbook.com]

- 5. From Lab to Industry: What are Triphenyl Phosphine Applications in Manufacturing? - Knowledge [allgreenchems.com]

- 6. Triphenylphosphine - Sciencemadness Wiki [sciencemadness.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. innospk.com [innospk.com]

- 9. Triphenylphosphine | 603-35-0 [chemicalbook.com]

- 10. pmcorganometallix.com [pmcorganometallix.com]

- 11. Triphenylphosphine [commonorganicchemistry.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. fishersci.com [fishersci.com]

- 14. cpachem.com [cpachem.com]

Foreword: Unlocking the Potential of a Trifunctional Building Block

An In-Depth Technical Guide to the Core Reactivity of Tripropargyl Phosphate Alkyne Groups

This compound (TPP) is a compact, trivalent molecule distinguished by a central phosphate core from which three propargyl groups radiate. While the phosphate core provides a specific stereochemical and electronic foundation, the true synthetic versatility of TPP lies in the reactivity of its terminal alkyne functionalities. These C≡C-H groups are gateways to a vast array of chemical transformations, making TPP an exceptionally valuable cross-linker and scaffold in fields ranging from materials science to drug development. This guide provides an in-depth exploration of the fundamental reactivity of these alkyne groups, moving beyond simple reaction lists to explain the underlying principles and provide field-proven protocols for their application. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system for robust and reproducible results.

The Propargyl Group: An Electronic and Steric Overview

The reactivity of the terminal alkyne in this compound is governed by two key features: the acidity of the terminal proton and the high electron density of the π-system. The sp-hybridized carbon atom imparts significant s-character to the C-H bond, making the proton weakly acidic (pKa ≈ 25) and susceptible to deprotonation by a suitable base. This deprotonation generates a powerful nucleophile, the acetylide anion, which is central to many C-C bond-forming reactions.

Furthermore, the two π-bonds of the alkyne are electron-rich and available for interaction with electrophiles and transition metals.[1] This dual nature—the ability to act as a proton donor, a nucleophile (as the acetylide), or an electrophile acceptor—underpins the diverse reactivity of TPP.

The Cornerstone of Bioconjugation: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Perhaps the most prominent reaction of terminal alkynes today is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click chemistry" reaction.[2] This transformation provides a highly efficient and specific method for creating a stable 1,2,3-triazole linkage between an alkyne (from TPP) and an azide-functionalized molecule.[3] Its utility is rooted in its high yields, mild reaction conditions (often proceeding in aqueous media), and remarkable tolerance of other functional groups, making it ideal for complex biological applications.[4][5]

2.1 Mechanistic Insights

The widely accepted mechanism involves the in-situ formation of a copper(I) acetylide intermediate from the terminal alkyne of TPP.[4] This intermediate then reacts with the azide in a stepwise fashion, culminating in the formation of the 1,4-disubstituted triazole product and regeneration of the Cu(I) catalyst.[3] The use of a reducing agent, such as sodium ascorbate, is critical to maintain copper in its active Cu(I) oxidation state, preventing oxidative homocoupling of the alkyne.[3][6]

Caption: Catalytic cycle of the CuAAC reaction.

2.2 Experimental Protocol: CuAAC Ligation to an Azide-Functionalized Peptide

This protocol details the conjugation of this compound to three equivalents of an azide-containing peptide.

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the azide-peptide in deionized water.

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 100 mM stock solution of sodium ascorbate in deionized water (must be made fresh).

-

Prepare a 20 mM stock solution of copper(II) sulfate (CuSO₄) in deionized water.

-

Prepare a 50 mM stock solution of a stabilizing ligand such as THPTA in deionized water.[7]

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine 100 µL of phosphate-buffered saline (PBS, pH 7.4).

-

Add 10 µL of the 10 mM this compound stock solution (Final concentration: ~0.8 mM alkyne groups).

-

Add 33 µL of the 10 mM azide-peptide stock solution (a slight excess, ~1.1 equivalents per alkyne).

-

Premix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA ligand. Add this mixture to the reaction tube. The final copper concentration will be ~0.1 mM.[7]

-

Vortex the tube gently.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding 5 µL of the freshly prepared 100 mM sodium ascorbate solution.[6]

-

Vortex gently and incubate the reaction at room temperature for 1-4 hours. For sensitive biomolecules, incubation can be performed at 4°C for a longer duration.

-

-

Work-up and Purification:

-

The resulting tri-peptide conjugate can be purified from excess reagents using size-exclusion chromatography or dialysis.

-

Characterize the final product by mass spectrometry to confirm successful conjugation.

-

C-C Bond Formation: Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a powerful and versatile cross-coupling reaction for forming C(sp)-C(sp²) bonds.[8] It couples terminal alkynes, such as those on TPP, with aryl or vinyl halides.[9][10] This reaction is indispensable for synthesizing conjugated enynes and arylalkynes, which are common motifs in pharmaceuticals and advanced materials.[11]

3.1 Mechanistic Insights

The reaction proceeds via two interconnected catalytic cycles involving palladium and copper.[8] The palladium cycle involves the oxidative addition of the aryl/vinyl halide to a Pd(0) species, followed by transmetalation from the copper acetylide and reductive elimination to yield the product. The copper cycle's role is to facilitate the deprotonation of the terminal alkyne and form the reactive copper(I) acetylide intermediate, which then participates in the transmetalation step.[9] An amine base is required to neutralize the HX produced.

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

3.2 Experimental Protocol: Sonogashira Coupling with Iodobenzene

This protocol describes the full arylation of TPP with three equivalents of iodobenzene.

-

Inert Atmosphere Setup:

-

Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere. This is critical to prevent the degradation of the Pd(0) catalyst and oxidative homocoupling.[8]

-

-

Catalyst and Reagent Addition:

-

Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and copper(I) iodide (CuI, 5 mol%) to the flask.[12]

-

Add this compound (1.0 mmol).

-

Via syringe, add anhydrous solvent (e.g., 10 mL of THF or DMF).

-

Add the amine base (e.g., triethylamine, 5.0 mmol, 5 equiv).

-

Finally, add iodobenzene (3.3 mmol, 3.3 equiv) dropwise.

-

-

Reaction Execution:

-

Heat the reaction mixture to 60-80°C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

-

-

Work-up and Purification:

-

Cool the mixture to room temperature and dilute with diethyl ether.

-

Filter the mixture through a pad of Celite to remove the catalyst residues and ammonium salts.

-

Wash the organic phase with saturated aqueous NH₄Cl solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Additional Key Reactions of the Alkyne Groups

Beyond the two most common coupling reactions, the propargyl groups of TPP can undergo several other valuable transformations.

4.1 Thiol-Yne Reaction

The thiol-yne reaction is an addition of a thiol across the alkyne. Depending on the conditions, it can proceed via a radical-mediated or a nucleophilic pathway. In the presence of a radical initiator (e.g., AIBN) or UV light, a stepwise addition occurs, often leading to a double addition product.[13] This reaction is highly efficient and is frequently used in polymer science to create cross-linked networks.[14] Nucleophilic addition can also occur, particularly with a thiolate, forming a thiovinyl adduct.[15]

4.2 Electrophilic Additions

Like all alkynes, the propargyl groups of TPP undergo electrophilic addition reactions.[16]

-

Hydration: In the presence of aqueous acid (H₂SO₄) and a mercuric sulfate (HgSO₄) catalyst, water adds across the triple bond. For a terminal alkyne like that in TPP, this addition follows Markovnikov's rule, initially forming an enol which rapidly tautomerizes to the more stable methyl ketone.[17][18]

-

Hydrohalogenation: The addition of hydrogen halides (H-X) also proceeds via a Markovnikov mechanism, with the halide adding to the more substituted carbon.[19] With two equivalents of H-X, a geminal dihalide is formed.

-

Halogenation: Halogens (Br₂, Cl₂) add across the triple bond. The addition of one equivalent typically results in an anti-addition to form a dihaloalkene. An excess of the halogen leads to a tetrahaloalkane.[16]

| Reaction Type | Reagents | Key Principle | Product on TPP Propargyl Group |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Markovnikov addition, Keto-enol tautomerization | -CH₂-C(O)-CH₃ (Methyl Ketone) |

| Hydroboration-Oxidation | 1. BH₃ (or dialkylborane) 2. H₂O₂, NaOH | Anti-Markovnikov addition, Tautomerization | -CH=CH-CHO → -CH₂-CH₂-CHO (Aldehyde) |

| Hydrohalogenation (1 eq.) | H-X (e.g., HBr) | Markovnikov addition | -CH=C(X)-CH₃ |

| Halogenation (2 eq.) | X₂ (e.g., Br₂) | Stepwise anti-addition | -CH(X)-C(X)₂-CH₃ |

Applications in Research and Development

The trifunctional nature of this compound, combined with the versatile reactivity of its alkyne groups, makes it a powerful tool for researchers.

-

Drug Development & Bioconjugation: TPP can serve as a trivalent scaffold. Using CuAAC, three different azide-tagged molecules (e.g., peptides, small molecule drugs, or imaging agents) can be precisely attached to a single core, enabling the creation of complex multivalent probes or targeted drug delivery systems.[5]

-

Materials Science: TPP is an excellent cross-linking agent. Its ability to undergo thiol-yne or CuAAC reactions with difunctional or polyfunctional partners allows for the rapid formation of 3D polymer networks and hydrogels with tunable properties.[14][20]

-

Electrolyte Additives: Recent research has demonstrated TPP's utility as an electrolyte additive in lithium-ion batteries. The unsaturated alkyne groups can polymerize on electrode surfaces, forming a dense and protective solid-electrolyte interphase (SEI) that enhances battery performance and stability.[21][22][23][24]

Conclusion

This compound is far more than a simple organophosphate. It is a highly versatile, trifunctional building block whose utility is unlocked through the rich and varied chemistry of its terminal alkyne groups. From the robust and specific ligations of click chemistry to the classic C-C bond formations of Sonogashira coupling and the fundamental additions of electrophiles, the propargyl moieties provide reliable and efficient handles for molecular construction. Understanding the principles and protocols outlined in this guide empowers researchers to leverage the full potential of this compact and powerful molecule in creating novel materials, complex bioconjugates, and advanced chemical systems.

References

- Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Cross-Coupling of Terminal Alkynes with 1,1-Dibromoethylene.

- GeeksforGeeks. (2025). Addition Reaction of Alkynes.

- Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling of Terminal Alkynes with Vinyl Triflates.

- Chemistry LibreTexts. (2020). 13.7: Electrophilic Addition Reactions of Alkynes.

- Benchchem. (n.d.). Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a Focus on 2-Tetradecyne.

- Gao, L., et al. (n.d.). Metal-Catalyzed Double Migratory Cascade Reactions of Propargylic Esters and Phosphates. PMC - NIH.

- Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity.

- Brouwer, A. J., et al. (n.d.). Exploring the Versatility of the Covalent Thiol–Alkyne Reaction with Substituted Propargyl Warheads: A Deciding Role for the Cysteine Protease. PMC - NIH.

- ChemTalk. (n.d.). Alkyne Addition Reactions.

- Roy, R., & Saha, S. (2018). Scope and advances in the catalytic propargylic substitution reaction. RSC Publishing.

- Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.

- BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.

- Chemistry LibreTexts. (2024). Sonogashira Coupling.

- Chemistry Steps. (n.d.). Electrophilic Addition Reactions of Alkynes.

- de la Torre, M. C., & Gotor-Fernández, V. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Yerande, S. G., et al. (2018). Thiol-yne coupling of propargylamine under solvent free condition via through bond anion relay chemistry: An efficient synthesis of thiazolidin-2-ylideneamine. ResearchGate.

- Xiang, H.-Y., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.

- Chemical Communications (RSC Publishing). (2023). Enantioselective cyanation of propargylic C–H bonds via cooperative photoredox and copper catalysis.

- ACS Publications. (n.d.). Transition-Metal-Catalyzed Reactions of Propargylamine with Carbon Dioxide and Carbon Disulfide. The Journal of Organic Chemistry.

- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.

- TCI Chemicals. (n.d.). Click Chemistry.

- Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery.

- ACS Publications. (2020). Mechanism Study of Unsaturated this compound as an Efficient Electrolyte Additive Forming Multifunctional Interphases in Lithium Ion and Lithium Metal Batteries. ACS Applied Materials & Interfaces.

- Naik, S. S., et al. (n.d.). Thiol-yne 'Click' Chemistry As a Route to Functional Lipid Mimetics. The Aquila Digital Community - The University of Southern Mississippi.

- Qian, J., et al. (2020). Mechanism Study of Unsaturated this compound as an Efficient Electrolyte Additive Forming Multifunctional Interphases in Lithium Ion and Lithium Metal Batteries. PubMed.

- Koivisto, J., et al. (2022). Renewable Thiol–yne “Click” Networks Based on Propargylated Lignin for Adhesive Resin Applications. ACS Applied Polymer Materials.

- ResearchGate. (n.d.). Mechanism Study of Unsaturated this compound as an Efficient Electrolyte Additive Forming Multifunctional Interphases in Lithium Ion and Lithium Metal Batteries | Request PDF.

- ACS Publications. (2021). Tale of Three Phosphate Additives for Stabilizing NCM811/Graphite Pouch Cells: Significance of Molecular Structure–Reactivity in Dictating Interphases and Cell Performance. ACS Applied Materials & Interfaces.

- Wikipedia. (n.d.). Click chemistry.

- JoVE. (n.d.). Sequential Click Reactions for Synthesizing and Patterning 3D Cell Microenvironments.

Sources

- 1. Alkyne Reactivity [www2.chemistry.msu.edu]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. Click Chemistry [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bioclone.net [bioclone.net]

- 6. broadpharm.com [broadpharm.com]

- 7. jenabioscience.com [jenabioscience.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 13. aquila.usm.edu [aquila.usm.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Exploring the Versatility of the Covalent Thiol–Alkyne Reaction with Substituted Propargyl Warheads: A Deciding Role for the Cysteine Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Addition Reaction of Alkynes - GeeksforGeeks [geeksforgeeks.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Electrophilic Addition Reactions of Alkynes - Chemistry Steps [chemistrysteps.com]

- 19. Alkyne Addition Reactions | ChemTalk [chemistrytalk.org]

- 20. Sequential Click Reactions for Synthesizing and Patterning 3D Cell Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Mechanism Study of Unsaturated this compound as an Efficient Electrolyte Additive Forming Multifunctional Interphases in Lithium Ion and Lithium Metal Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

Introduction: Understanding the Dual-Hazard Nature of Tripropargyl Phosphate

An In-Depth Technical Guide to the Safe Handling of Tripropargyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This compound (TPP), with CAS RN 1779-34-6, is a unique organophosphate molecule characterized by a central phosphate ester core and three reactive propargyl (prop-2-yn-1-yl) moieties.[1] While its structure is valuable in applications such as an electrolyte additive in advanced battery technologies, it presents a dual-hazard profile that demands rigorous handling protocols.[2][3] This guide provides an in-depth analysis of its hazards, moving beyond standard safety data sheet (SDS) information to explain the chemical causality behind the required safety measures. It is designed to equip researchers and chemical professionals with the knowledge to handle this compound with the highest degree of safety.

The primary hazards stem from two distinct features of its molecular structure:

-

The Organophosphate Core: Like many organophosphates, TPP is anticipated to be a neurotoxin via the inhibition of acetylcholinesterase.

-

The Propargyl Ligands: The three terminal alkyne groups introduce risks of thermal instability and potentially explosive polymerization or decomposition.

This document will dissect these hazards and provide comprehensive, field-proven protocols for risk mitigation.

Section 1: Chemical Identity and Physicochemical Properties

A clear understanding of a substance's physical properties is the foundation of safe handling. Key properties for this compound are summarized below. Its moisture sensitivity is a critical parameter, necessitating storage under an inert atmosphere.

| Property | Value | Source |

| Molecular Formula | C₉H₉O₄P | |

| Molecular Weight | 212.14 g/mol | [4] |

| Appearance | Colorless to Yellow Liquid | |

| CAS Number | 1779-34-6 | |

| Boiling Point | 124 °C @ 0.5 mmHg | |

| Specific Gravity | 1.20 g/mL | |

| Flash Point | 127 °C | |

| Moisture Sensitivity | Moisture Sensitive |

Section 2: Hazard Analysis: A Dual-Threat Molecule

The significant risk associated with this compound arises from the combined toxicological and reactive hazards inherent in its structure. A conceptual diagram illustrates this dual-threat nature.

The Organophosphate Core: Acetylcholinesterase Inhibition

This compound belongs to the organophosphate class of chemicals. The primary mechanism of acute toxicity for these compounds is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is critical for nervous system function, where it hydrolyzes the neurotransmitter acetylcholine, thus terminating the nerve signal.

By phosphorylating a serine residue in the active site of AChE, organophosphates render the enzyme inactive.[5] This inhibition can be effectively irreversible, leading to the accumulation of acetylcholine in synapses and neuromuscular junctions.[6] The resulting overstimulation of cholinergic receptors throughout the nervous system can lead to a severe toxicological crisis, with symptoms ranging from respiratory distress to seizures and potentially death.[7] Although specific toxicological data for this compound is not widely published, its structural classification as an organophosphate makes it prudent to assume it is a potent cholinesterase inhibitor. Standard hazard classifications include "Harmful if swallowed" and may include "Toxic if inhaled" and "Harmful in contact with skin".[4]

The Propargyl Ligands: Reactivity and Thermal Instability

The three propargyl groups introduce significant reactive hazards that are not typical of more common trialkyl or triaryl phosphates. The terminal alkyne (C≡CH) is a high-energy functional group susceptible to several hazardous reactions:

-

Exothermic Polymerization: Propargyl compounds can undergo polymerization, which may be initiated by heat, light, peroxides, or contact with strong oxidizers.[5][7] This reaction can be highly exothermic, creating a risk of a thermal runaway event if not properly controlled, especially in bulk quantities. Vapors may polymerize and block vents or valves on containers.[5][7]

-

Thermal Decomposition: While many phosphate esters are used for their thermal stability, the inclusion of propargyl groups likely lowers the decomposition temperature.[8] The decomposition of related compounds like propargyl alcohol can be explosive, especially with heating under confinement.[9] The decomposition of this compound may produce flammable and toxic gases, including carbon oxides and phosphorus oxides.[10][11]

-

Formation of Explosive Metal Acetylides: Terminal alkynes can react with certain metals, particularly heavy metals like copper, silver, and mercury, to form highly sensitive and explosive acetylide salts.[12] This necessitates careful selection of equipment and avoidance of contact with incompatible metals.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

Given the dual-hazard profile, a multi-layered approach to exposure control is mandatory. This includes engineering controls, administrative procedures, and appropriate PPE.

Engineering Controls

-

Fume Hood: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.

-

Ventilation: The storage area should be well-ventilated.

Personal Protective Equipment (PPE)

The following table summarizes the minimum required PPE. Material selection for gloves should be based on breakthrough time and compatibility.

| Task | Minimum Required PPE | Rationale |

| Storage & Transport | Nitrile gloves, safety glasses, lab coat. | Protects against incidental contact during handling of sealed containers. |

| Weighing & Solution Prep | Double-gloving (nitrile or neoprene), chemical splash goggles, face shield, chemically resistant lab coat or apron. | Provides maximum protection against splashes and vapor inhalation during open handling. The use of a face shield is critical.[5] |

| Reaction Workup | Double-gloving (nitrile or neoprene), chemical splash goggles, face shield, chemically resistant lab coat. | Protects against exposure during transfer and handling of reaction mixtures. |

Section 4: Standard Operating Procedures (SOPs) for Handling & Storage

Adherence to strict, step-by-step protocols is the most effective way to mitigate the risks associated with this compound.

SOP 4.1: Preparation of Solutions

-

Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Don all required PPE as outlined in Section 3.2 (double gloves, goggles, face shield, lab coat).

-

Inert Atmosphere: this compound is moisture-sensitive. Remove the container from storage and allow it to equilibrate to room temperature before opening to prevent condensation.

-

Aliquotting: Conduct all transfers within the fume hood. Use a syringe or cannula for liquid transfers under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture.

-

Dissolution: If preparing a solution, add the this compound slowly to a flask containing an appropriate anhydrous solvent.

-

Sealing: Immediately cap the stock bottle, purge with inert gas, and seal securely with paraffin film before returning to storage.

SOP 4.2: Storage and Chemical Incompatibility

-

Storage Conditions: Store in a tightly sealed container under an inert gas (nitrogen or argon). The recommended storage is in a cool, dark place, at temperatures below 15°C.

-

Segregation: Store separately from incompatible materials.

-

Strong Oxidizing Agents: Can lead to violent reactions or polymerization.[5][7]

-

Strong Acids and Bases: Can catalyze hydrolysis or other reactions.[13]

-

Heavy Metal Salts: Avoid contact with salts of copper, silver, mercury, etc., to prevent the formation of explosive acetylides.[12]

-

Food and Feedstuffs: Must be stored separately.[5]

-

Section 5: Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

SOP 5.1: Spill Management

-

Small Spills (in a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

-

Collect the contaminated absorbent into a sealable container for hazardous waste disposal.

-

Wipe the area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

-

-

Large Spills (or any spill outside a fume hood):

-

Evacuate the area immediately.

-

Alert institutional safety personnel (e.g., EH&S).

-

Prevent entry into the area.

-

Allow only trained emergency responders with appropriate respiratory protection (including self-contained breathing apparatus) to handle the cleanup.[5]

-

SOP 5.2: First Aid for Exposures

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the responding medical personnel.[7]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice.[1]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

-

Inhalation: Move the individual to fresh air and have them rest.[5]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.

Section 6: Waste Disposal

All waste containing this compound, including contaminated absorbents, disposable labware, and reaction residues, must be treated as hazardous waste.

-

Containerize: Collect all waste in a clearly labeled, sealable, and chemically compatible container. Do not mix with incompatible waste streams.

-

Labeling: Label the container clearly as "Hazardous Waste: this compound" and list any solvents or other components.

-

Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1] Avoid release to the environment, as the material is harmful to aquatic life.

Section 7: References

-

International Labour Organization & World Health Organization. (2021). ICSC 0673 - PROPARGYL ALCOHOL. Retrieved from [Link]

-

International Programme on Chemical Safety & Commission of the European Communities. (1993). PROPARGYL ALCOHOL ICSC: 0673. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetylcholinesterase inhibitor. Retrieved from [Link]

-

Wiley-VCH. (2020). Controlled Hydrolysis of Phosphate Esters: A Route to Calixarene‐Supported Rare‐Earth Clusters. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tri-2-propyn-1-yl phosphate. PubChem Compound Database. Retrieved from [Link]

-

PubMed. (2020). Mechanism Study of Unsaturated this compound as an Efficient Electrolyte Additive Forming Multifunctional Interphases in Lithium Ion and Lithium Metal Batteries. Retrieved from [Link]

-

ResearchGate. (2020). Thermal Decomposition of Tricresyl Phosphate on Ferrous Surfaces. Retrieved from [Link]

-

ResearchGate. (2020). Mechanism Study of Unsaturated this compound as an Efficient Electrolyte Additive Forming Multifunctional Interphases in Lithium Ion and Lithium Metal Batteries. Retrieved from [Link]

-

MDPI. (2019). Thermal Decomposition and Prebiotic Formation of Adenosine Phosphates in Simulated Early-Earth Evaporative Settings. Retrieved from [Link]

-

Longdom Publishing. (n.d.). A Comprehensive Theoretical Model for the Hydrolysis Reactions of Phosphate Containing Compounds. Retrieved from [Link]

-

eScholarship.org. (2020). Thermal Decomposition of Tricresyl Phosphate on Ferrous Surfaces. Retrieved from [Link]

-

datapdf.com. (n.d.). Thermal Degradation and Weight Loss Characteristics of Commercial Phosphate Esters. Retrieved from [Link]

Sources

- 1. This compound | 1779-34-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. Mechanism Study of Unsaturated this compound as an Efficient Electrolyte Additive Forming Multifunctional Interphases in Lithium Ion and Lithium Metal Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tri-2-propyn-1-yl phosphate | C9H9O4P | CID 13201887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ICSC 0673 - PROPARGYL ALCOHOL [chemicalsafety.ilo.org]

- 6. PROPARGYL ALCOHOL | Occupational Safety and Health Administration [osha.gov]

- 7. PROPARGYL ALCOHOL [training.itcilo.org]

- 8. datapdf.com [datapdf.com]

- 9. PROPARGYL ALCOHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. harwick.com [harwick.com]

- 11. fishersci.com [fishersci.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. fishersci.com [fishersci.com]

Introduction: The Significance of Tripropargyl Phosphate (TPP)

An In-depth Technical Guide to the Theoretical Exploration of Tripropargyl Phosphate

This guide provides a comprehensive overview of the theoretical and computational investigations into this compound (TPP). It is intended for researchers, chemists, and materials scientists engaged in the fields of energy storage and materials science. We will delve into the molecule's fundamental electronic properties, its reactivity, and the mechanistic pathways that govern its behavior, particularly as a high-performance electrolyte additive in lithium-ion batteries. The narrative emphasizes the causality behind computational choices, grounding theoretical claims in established methodologies and providing a framework for future research.

This compound (TPP), with the chemical formula C₉H₉O₄P, is an organophosphate ester distinguished by its three terminal propargyl groups, each containing a reactive carbon-carbon triple bond.[1][2] This high degree of unsaturation is the cornerstone of its unique chemical reactivity. While organophosphates are a broad class of compounds used as flame retardants and lubricants, TPP has garnered significant attention primarily as a multifunctional electrolyte additive for advanced lithium-ion and lithium-metal batteries.[3][4][5]

The relentless pursuit of higher energy density batteries has led to the use of aggressive electrode chemistries, such as high-nickel cathodes and lithium metal anodes. These materials, however, are prone to parasitic reactions with conventional electrolytes, leading to capacity fade, gas generation, and safety concerns. Theoretical studies have been instrumental in understanding how additives like TPP can preempt these issues by forming stable and protective electrode-electrolyte interphases (SEI and CEI). This guide synthesizes the findings from these computational investigations to explain how and why TPP is so effective.

Part 1: Unveiling the Electronic Landscape of TPP

Understanding the intrinsic properties of the TPP molecule is the first step in predicting its chemical behavior. Quantum chemical calculations, particularly Density Functional Theory (DFT), are the primary tools for this exploration.[3][6][7]

Core Theoretical Methodology: Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for its favorable balance of accuracy and computational cost. It allows for the precise calculation of a system's electronic structure, from which a wealth of properties can be derived.

Typical Computational Protocol:

-

Structure Optimization: The 3D geometry of the TPP molecule is optimized to find its lowest energy conformation. This is typically performed using a functional like B3LYP or ωB97XD with a basis set such as 6-31G(d) or higher.[8]

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure to confirm it is a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculation: Key electronic properties, such as molecular orbital energies and the electrostatic potential, are calculated from the optimized electronic wavefunction.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, penwidth=1.5]; edge [fontname="Arial", fontsize=10, penwidth=1.5];

} caption: "Typical DFT workflow for molecular property calculation."

Molecular Geometry and Frontier Orbitals

The optimized structure of TPP reveals a central phosphate core with three flexible propargyl arms. The most critical insights, however, come from its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals dictate the molecule's ability to donate and accept electrons, respectively.

Theoretical calculations show that TPP possesses a relatively high HOMO energy level. This is a crucial feature, as it means TPP is more easily oxidized than the primary electrolyte solvents (e.g., ethylene carbonate, dimethyl carbonate). Conversely, its LUMO is positioned at an energy level that allows it to be readily reduced at the anode surface.[3]

| Property | Calculated Value (Typical) | Significance |

| HOMO Energy | High | Susceptible to preferential oxidation at the cathode surface.[3] |

| LUMO Energy | Low | Susceptible to preferential reduction at the anode surface. |

| HOMO-LUMO Gap | Moderate | Indicates high reactivity. |

dot graph G { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];

} caption: "2D representation of this compound (TPP)."

Part 2: Mechanism of Action in Lithium-Ion Batteries

The true power of theoretical studies is revealed when modeling TPP's behavior at the electrode-electrolyte interface. Calculations show that TPP preferentially decomposes both reductively and oxidatively, a key attribute for forming multifunctional, protective interphases on both the anode and cathode.[9]

Anode Interface: Formation of a Stable Solid Electrolyte Interphase (SEI)

On the graphite or lithium metal anode, TPP undergoes reductive decomposition. The low-lying LUMO readily accepts electrons from the charged anode. Theoretical calculations of the reaction pathway indicate that this reduction targets the propargyl groups. The carbon-carbon triple bonds are highly susceptible to electron attack, initiating a series of reactions including cyclization and polymerization. This process creates a dense, stable, and uniform SEI layer.[3][4] This TPP-derived SEI is critical for suppressing lithium dendrite growth and inhibiting continuous electrolyte decomposition.[5]

Cathode Interface: Building a Protective Cathode Electrolyte Interphase (CEI)

At the high-voltage cathode surface, TPP's high HOMO energy dictates its behavior. It is oxidized before the bulk electrolyte solvents, effectively "sacrificing" itself to form a protective CEI.[3] The oxidation again triggers the polymerization of the propargyl groups, creating a stable film on the cathode surface.[3] This CEI layer is crucial for preventing the dissolution of transition metal ions from the cathode and mitigating parasitic oxidative reactions, which are major sources of gas generation and impedance growth.[3][5]

Part 3: The Critical Role of Unsaturation: A Comparative Analysis

A significant contribution of theoretical studies has been the elucidation of structure-reactivity relationships among different phosphate additives. A comparative study of tripropyl phosphate (TPPC1, alkane), triallyl phosphate (TPPC2, alkene), and this compound (TPPC3, alkyne) provides a clear demonstration of this principle.[9]

Theoretical calculations and subsequent experimental validations have shown that the reactivity and protective capability follow the trend: TPP (alkyne) > Triallyl Phosphate (alkene) > Tripropyl Phosphate (alkane) .[9]

| Additive | Functional Group | Degree of Unsaturation | Reactivity | Interphase Quality | Performance Improvement |

| Tripropyl Phosphate | Propyl (C-C) | Saturated | Low | Poor | Minimal |

| Triallyl Phosphate | Allyl (C=C) | Unsaturated | Moderate | Moderate | Good |

| This compound | Propargyl (C≡C) | Highly Unsaturated | High | Dense & Protective | Excellent[9] |

This trend is directly explained by the electronic structure. The π-bonds in the alkene and especially the alkyne groups are electron-rich and more polarizable, making them more susceptible to both reduction and oxidation-initiated polymerization. This insight establishes a foundational principle for the rational design of new electrolyte additives: higher unsaturation leads to more effective interphase formation.[9]

Part 4: Potential as a Flame Retardant: A Theoretical Outlook

While TPP's primary application focus has been in batteries, its chemical structure suggests potential as a flame retardant, a well-known application for many organophosphorus compounds like triphenyl phosphate.[10][11][12] Phosphorus-based flame retardants can act through two primary mechanisms, both of which are amenable to theoretical investigation.[13]

-

Gas-Phase Inhibition: During combustion, the phosphorus compound can decompose to release phosphorus-containing radicals (e.g., PO•, HPO•). These species act as radical scavengers in the flame, interrupting the exothermic chain reactions of combustion.[13]

-

Condensed-Phase Barrier: In the solid material, the phosphate can thermally decompose to form a glassy polyphosphoric acid layer.[10] This layer acts as a physical barrier, insulating the underlying material from heat and oxygen and promoting the formation of a protective char.[13][14]

Future Theoretical Direction: Computational methods can be employed to explore TPP's efficacy as a flame retardant.

-

Pyrolysis Modeling: Reactive molecular dynamics (MD) simulations or DFT calculations can model the thermal decomposition pathways of TPP.[8][15][16] This would identify the volatile phosphorus species responsible for gas-phase inhibition.

-

Char Formation: Simulations could also investigate the reactions leading to the formation of a polyphosphate char layer in the condensed phase.

Conclusion

Theoretical studies, primarily using Density Functional Theory, have provided profound insights into the functionality of this compound. These computational models have successfully explained the molecule's high reactivity, attributing it to the electronic structure of its propargyl groups and its high HOMO/low LUMO energy levels. This framework allows us to understand precisely how TPP forms robust, multifunctional interphases on both anodes and cathodes in high-energy batteries, leading to significant performance improvements.[3][4]

The clear structure-property relationship established by comparing saturated, unsaturated, and highly unsaturated phosphate additives underscores the predictive power of computational chemistry.[9] This work provides a validated foundation for the future rational design of next-generation electrolyte components, moving the field beyond trial-and-error discovery toward targeted, atomistic-precision design.

References

-